(TYR0)-UROCORTIN (RAT)
描述
属性
CAS 编号 |
187111-93-9 |
|---|---|
分子式 |
C11H15N5O3 |
产品来源 |
United States |
Tyr0 Urocortin Rat As a Pharmacological Research Tool and Ligand
Laboratory Synthesis and Purification Methodologies for Research Applications
The laboratory synthesis of peptides like (TYR0)-UROCORTIN (RAT) for research applications typically relies on solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble resin. Following the synthesis of the desired peptide sequence, the crude peptide is cleaved from the resin and deprotected. pnas.org
Purification of the synthesized peptide is a critical step to ensure high purity for research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique employed for this purpose. This involves passing the peptide solution through a stationary phase column, where compounds are separated based on their hydrophobicity, often utilizing a gradient of mobile phases such as acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA). pnas.org The purity of the isolated (TYR0)-UROCORTIN (RAT) is typically assessed by analytical HPLC and capillary zone electrophoresis, while its chemical composition is confirmed using mass spectrometry. For specific research uses, such as radioligand binding assays, the peptide can also be radioiodinated (e.g., with 125I) to produce a radiolabeled analogue nih.gov.
Utility in Radioligand Binding Assays for Receptor Characterization
(TYR0)-UROCORTIN (RAT) is widely utilized as a radioligand, particularly in its iodinated form (e.g., [125I]-[Tyr0]rat urocortin), for the characterization of CRF receptors in various biological samples nih.govoup.com. Radioligand binding assays are considered the gold standard for accurately measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity giffordbioscience.com.
These assays can be performed in several formats, including:
Competitive Binding Assays: These assays determine the relative affinities (Ki values) of test compounds for binding to a receptor site. They involve incubating varying concentrations of an unlabeled test compound with a fixed concentration of the radiolabeled (TYR0)-UROCORTIN (RAT) to competitively inhibit the radioligand's binding to the receptor. The concentration of the test compound required to inhibit 50% of the radioligand binding (IC50) is then used to calculate the Ki value giffordbioscience.com.
Saturation Binding Assays: These assays determine the total number of binding sites (Bmax) in a tissue or cell preparation and the dissociation constant (Kd) of the radioligand, which reflects its affinity. They involve incubating increasing concentrations of the radioligand (TYR0)-UROCORTIN (RAT) with the receptor preparation giffordbioscience.com.
The process typically involves incubating the radiolabeled (TYR0)-UROCORTIN (RAT) with crude membrane fractions prepared from cells (e.g., Chinese hamster ovary cells stably expressing cloned human CRF-R1 or murine CRF-R2) or native tissue homogenates (e.g., rat cerebellum and brain stem) nih.govoup.compnas.orgpnas.org. After an incubation period, the reaction mixture is filtered, and the bound radioligand is separated from the free radioligand. The radioactivity of the bound complex is then quantified using a gamma counter nih.govpnas.orggiffordbioscience.compnas.org. This methodology allows researchers to assess the pharmacological profiles of CRF receptors, evaluate the potency of novel ligands, and understand receptor-ligand interactions. For instance, studies have shown that the binding of [125I]-[Tyr0]rat urocortin to native receptors can be displaced by guanyl nucleotides, indicating G-protein coupling of the receptor nih.gov.
Characterization as a High-Affinity Agonist for CRF Receptors
(TYR0)-UROCORTIN (RAT) is characterized as a high-affinity agonist for both corticotropin-releasing factor receptor type 1 (CRF-R1) and type 2 (CRF-R2) medchemexpress.commedchemexpress.combiorbyt.comtargetmol.com. Its strong binding affinity makes it an effective tool for activating these receptors and studying their downstream signaling pathways.
Research has demonstrated that (TYR0)-UROCORTIN (RAT) exhibits inhibitory binding constants (Ki) in the low nanomolar range for both CRF-R1 and CRF-R2 medchemexpress.commedchemexpress.com. This high affinity is critical for its efficacy as a research ligand, enabling detailed investigations into the pharmacological properties of CRF receptors.
The binding determinants for high-affinity agonists and antagonists to CRF-R1, including urocortin, are primarily located within the first extracellular domain of the receptor oup.com. This highlights the importance of specific structural interactions between the peptide and the receptor's extracellular region for effective binding and subsequent agonistic activity.
The following table summarizes reported binding affinities (Ki values) for (TYR0)-UROCORTIN (RAT) and related urocortin peptides on CRF receptors:
| Ligand | Receptor Type | Ki (nM) | Reference |
| (Tyr0)-Urocortin, rat | CRF-R1 | 1-2 | medchemexpress.commedchemexpress.com |
| (Tyr0)-Urocortin, rat | CRF-R2 | 1-2 | medchemexpress.commedchemexpress.com |
| Urocortin (rat) | human CRF1 | 13 | medchemexpress.com |
| Urocortin (rat) | rat CRF2α | 1.5 | medchemexpress.com |
| Urocortin (rat) | mouse CRF2β | 0.97 | medchemexpress.com |
| Urocortin (rat) | CRF-R1 | ~2-8.2 | oup.com |
| Urocortin (rat) | CRF-R2 | ~1-2 | oup.com |
This data underscores (TYR0)-UROCORTIN (RAT)'s robust agonistic profile across both CRF receptor subtypes, making it an indispensable tool for understanding the complex physiological and pathophysiological roles of the CRF system.
Receptor Binding and Selectivity Profiles of Tyr0 Urocortin Rat
Affinities and Selectivities for Corticotropin-Releasing Factor Receptor Type 1 (CRF-R1)
(TYR0)-UROCORTIN (RAT) exhibits high affinity for the CRF-R1, demonstrating inhibitory binding constants (Ki) typically ranging from 1 to 2 nM. medchemexpress.commedchemexpress.combiorbyt.commedchemexpress.cn Studies involving chimeric receptors have shown that the first extracellular domain (E1c) of the CRF-R1 plays a major role in the high-affinity binding of urocortin. researchgate.netnih.govoup.com The binding of (TYR0)-UROCORTIN (RAT) to cloned CRF-R1 receptors has been observed to be relatively insensitive to guanyl nucleotides at both 20°C and 37°C. researchgate.net However, its binding to native CRF-R1 receptors in tissues can be displaced by guanyl nucleotides, particularly at 37°C, indicating G protein coupling in a physiological context. researchgate.net
Affinities and Selectivities for Corticotropin-Releasing Factor Receptor Type 2 (CRF-R2)
Similar to its interaction with CRF-R1, (TYR0)-UROCORTIN (RAT) also displays high affinity for the CRF-R2. Its Ki values for CRF-R2 are consistently reported within the 1-2 nM range. medchemexpress.commedchemexpress.combiorbyt.commedchemexpress.cn The CRF-R2 exists in distinct splice variants, notably CRF-R2α and CRF-R2β, which exhibit differential tissue distribution. oup.comnih.gov
For the rat CRF-R2α isoform, an inhibitory binding constant (Ki) of approximately 1.5 nM has been reported for Urocortin (Rattus norvegicus), which represents the endogenous Urocortin 1 from rats and serves as a close comparative reference for (TYR0)-UROCORTIN (RAT). medchemexpress.com These isoforms are predominantly found in the central nervous system. oup.com
Urocortin (Rattus norvegicus) demonstrates a high affinity for the mouse CRF-R2β isoform, with a reported Ki of approximately 0.97 nM. medchemexpress.com Urocortin itself has a high affinity for CRF-R2β. nih.gov The CRF-R2β isoform is largely expressed in peripheral tissues, including the heart, muscle, epididymis, and gastrointestinal tract. oup.comnih.gov Both CRF-R2α and CRF-R2β isoforms generally exhibit similar high affinities for urocortins. nih.gov (TYR0)-UROCORTIN (RAT) has been shown to activate the mitogen-activated protein kinase (MAPK) signal transduction pathway via both the R1α and R2β CRF receptor subtypes. oup.com
Comparative Receptor Binding Kinetics with Endogenous CRF Family Peptides
The corticotropin-releasing factor family of peptides includes Corticotropin-Releasing Hormone (CRH) and the urocortins (Urocortin 1, Urocortin 2, and Urocortin 3). These ligands exhibit distinct selectivity profiles for CRF-R1 and CRF-R2. nih.govnih.govguidetopharmacology.orgresearchgate.netwikipedia.orgmdpi.comed.ac.uk
Corticotropin-Releasing Hormone (CRH) binds to CRF-R1 with high affinity. nih.gov However, CRH interacts poorly with CRF-R2, displaying approximately 40-fold lower affinity compared to urocortins, which makes CRF-R2 highly selective for urocortin signaling. nih.gov While Urocortin (including its (TYR0)-modified form) can activate the MAPK pathway through certain receptor subtypes, CRH has been observed to fail to activate MAPK in tested receptor subtypes. oup.com
Urocortin 1, the endogenous peptide of which (TYR0)-UROCORTIN (RAT) is an analog, binds with high affinity to both CRF-R1 and CRF-R2. nih.govmdpi.com It is generally more potent than Urocortin 2 or Urocortin 3 in binding to CRF-R1. pnas.org In contrast, Urocortin 2 and Urocortin 3 demonstrate a high degree of selectivity for the CRF-R2, showing much lower affinity for CRF-R1. nih.govguidetopharmacology.orgresearchgate.netwikipedia.orgmdpi.comed.ac.uk For instance, mouse Urocortin 2 has a Ki of 0.66 nM for CRFR2 but >100 nM for CRFR1. medchemexpress.com The potencies of Urocortin 2 and Urocortin 3 in activating CRF-R2α and CRF-R2β are approximately equivalent to that of Urocortin 1. pnas.org
The following table summarizes the receptor binding affinities for (TYR0)-UROCORTIN (RAT) and related endogenous peptides.
Table 1: Comparative Receptor Binding Affinities (Ki Values)
| Compound | CRF-R1 (Ki) | CRF-R2 (Ki) | CRF-R2α (Ki) | CRF-R2β (Ki) | Notes |
| (TYR0)-UROCORTIN (RAT) | 1-2 nM medchemexpress.commedchemexpress.combiorbyt.commedchemexpress.cn | 1-2 nM medchemexpress.commedchemexpress.combiorbyt.commedchemexpress.cn | N/A | N/A | High-affinity agonist for both receptor types. |
| Urocortin 1 (Rat, Endogenous) | 13 nM (human CRF1) medchemexpress.com | 1.5 nM (rat) medchemexpress.com | 1.5 nM medchemexpress.com | 0.97 nM (mouse) medchemexpress.com | Binds to both CRF-R1 and CRF-R2 with high affinity. Human UCN1 differs from mouse/rat at residues 2 and 4. guidetopharmacology.org |
| Corticotropin-Releasing Hormone (CRH) | High affinity nih.gov | ~40x lower than UCNs nih.gov | N/A | N/A | High affinity for CRF-R1; significantly lower affinity for CRF-R2. CRH non-selectively activates CRF1 and CRF2, whereas UCN2 and UCN3 selectively activate CRF2. guidetopharmacology.orgresearchgate.neted.ac.uk |
| Urocortin 2 | >100 nM (mouse) medchemexpress.com | 0.66 nM (mouse) medchemexpress.com | Equipotent to UCN1 pnas.org | Equipotent to UCN1 pnas.org | Selective for CRF-R2. nih.govguidetopharmacology.orgresearchgate.netwikipedia.orgmdpi.comed.ac.uk |
| Urocortin 3 | >100 nM pnas.org | Equipotent to UCN1 pnas.org | Equipotent to UCN1 pnas.org | Equipotent to UCN1 pnas.org | Extremely selective for CRF-R2; shows no activation of CRF-R1 even at high doses. wikipedia.orgpnas.org |
Note: Ki values are approximate and may vary slightly depending on the assay conditions and specific receptor source (e.g., human vs. rat vs. mouse). N/A indicates data not specifically found for that exact compound/isoform pairing or that the general receptor data is sufficient for the scope.
Interactions with CRF-Binding Protein (CRF-BP)
The corticotropin-releasing factor-binding protein (CRF-BP) plays a crucial role in modulating the activity of CRF family neuropeptides by binding them with high affinity, thereby preventing their interaction with CRF receptors researchgate.netmdpi.com. (TYR0)-UROCORTIN (RAT) exhibits interactions with CRF-BP. Studies comparing the kinetics of [125I][Tyr0]corticotropin releasing factor (CRF) and [125I][Tyr0]urocortin binding to CRF-BP have shown similar association rates for both peptides at physiological temperatures nih.gov. However, the dissociation rate of [125I][Tyr0]urocortin from CRF-BP is slower than that of [125I][Tyr0]CRF nih.gov. This slower dissociation suggests that CRF-BP may be more effective in clearing urocortin than CRF from circulation or the extracellular space nih.gov.
Molecular Determinants of Receptor Recognition and Ligand Binding Domains
(TYR0)-UROCORTIN (RAT) acts as a high-affinity agonist for both corticotropin-releasing factor receptor type 1 (CRF-R1) and type 2 (CRF-R2), displaying inhibitory binding constants (Ki) of 1-2 nM for these receptors medchemexpress.combiorbyt.commedchemexpress.cnmedchemexpress.com. The CRF receptors are members of the family B G-protein-coupled receptors (GPCRs), characterized by a seven-transmembrane domain structure and an extracellular N-terminal domain mdpi.comnih.govoup.comresearchgate.net.
Role of Extracellular Receptor Domains in Ligand Affinity
Research into the structural features of CRF receptors that influence ligand recognition has identified the extracellular domains as critical for high-affinity binding of CRF agonists and antagonists nih.govoup.comresearchgate.net. Specifically, the first extracellular domain (E1c or N-terminal region) of CRF-R1 contains major binding determinants for urocortin and astressin (B1632008), a CRF antagonist nih.govoup.comresearchgate.net. Chimeric receptor studies where the E1 domain of CRF-R1 was replaced with that of other receptors (e.g., GRF-R or Activin IIB-R) demonstrated a significant impact on (TYR0)-UROCORTIN (RAT) binding affinity nih.govoup.com. For instance, replacing the E1 domain of GRF-R with that of CRF-R1 resulted in binding of urocortin with Ki values around 10 nM, compared to 2-4 nM for the wild-type CRF-R1 nih.govoup.com. When all four extracellular domains of the CRF receptor replaced those of the GRF-R, urocortin binding showed a Ki of approximately 1 nM nih.govoup.com. The second and third extracellular domains also contribute to the binding of urocortin, although their relative contributions may differ compared to other CRF peptides like rat/human CRF and sauvagine (B13155) oup.com.
Influence of G Protein Coupling State on Receptor Binding
The binding of CRF agonists to the extracellular domains of CRF receptors initiates conformational changes that lead to receptor activation and subsequent stimulation of G-proteins researchgate.net. For CRF-R1, the binding of urocortin to both G protein-coupled and uncoupled receptors has been investigated nih.govnih.gov. While the binding of [125I]-[Tyr0]rat urocortin to cloned CRF-R1 is relatively insensitive to guanyl nucleotides at 20°C and 37°C, its binding to the native receptor is displaced by guanyl nucleotides at 37°C and to a lesser extent at 20°C nih.gov. This indicates that the G protein coupling state can influence the binding characteristics of (TYR0)-UROCORTIN (RAT) to native receptors, suggesting a more dynamic interaction in a physiological context nih.gov. The interplay between the N-terminal domain and the G-protein-activating J-domain (comprising transmembrane helices and loops) of the receptor is critical for the receptor's coupling to different G-proteins (Gs and Gi) nih.govnih.gov. Modifications within a specific "signaling domain" of urocortin have been shown to selectively influence Gs and Gi activation through CRF-R1, implying distinct active receptor conformations associated with different G-protein couplings nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Corticotropin-Releasing Factor (CRF) System Agonist: (TYR0)-UROCORTIN (RAT) |
This article focuses on the detailed pharmacological profile and interactions of the synthetic peptide compound (TYR0)-UROCORTIN (RAT) within the Corticotropin-Releasing Factor (CRF) system.
(TYR0)-UROCORTIN (RAT) acts as a high-affinity agonist for both corticotropin-releasing factor receptor type 1 (CRF-R1) and type 2 (CRF-R2). This analog exhibits inhibitory binding constants (Ki) of 1-2 nM for these receptors. medchemexpress.combiorbyt.commedchemexpress.cnmedchemexpress.com This indicates its strong binding affinity to both primary receptor subtypes within the CRF system. Comparatively, natural urocortin (rat) also binds to human CRF-R1, rat CRF-R2α, and mouse CRF-R2β, showing Ki values of 13 nM, 1.5 nM, and 0.97 nM respectively. tocris.com This demonstrates that (TYR0)-UROCORTIN (RAT) maintains a high affinity for both receptor types, characteristic of its parent peptide.
Interactions with CRF-Binding Protein (CRF-BP)
The Corticotropin-Releasing Factor-Binding Protein (CRF-BP) is a crucial regulator of CRF family neuropeptide activity, binding these peptides with high affinity and thereby preventing their activation of CRF receptors. researchgate.netmdpi.com Studies comparing the kinetics of [125I][Tyr0]corticotropin releasing factor (CRF) and [125I][Tyr0]urocortin binding to CRF-BP at physiological temperatures reveal similar association rates. nih.gov However, the dissociation rate of [125I][Tyr0]urocortin from CRF-BP is observed to be slower than that of [125I][Tyr0]CRF. nih.gov This slower dissociation suggests that CRF-BP may exhibit a more effective role in the clearance of urocortin compared to CRF. nih.gov
Molecular Determinants of Receptor Recognition and Ligand Binding Domains
The CRF receptors, including CRF-R1 and CRF-R2, are G-protein-coupled receptors (GPCRs) belonging to family B, characterized by their seven-transmembrane domain structure and an extracellular N-terminal domain. mdpi.comnih.govoup.comresearchgate.net The intricate interaction between (TYR0)-UROCORTIN (RAT) and these receptors is governed by specific molecular determinants within the receptor structure.
Role of Extracellular Receptor Domains in Ligand Affinity
Investigations into the structural elements of CRF receptors that influence ligand recognition have identified the extracellular domains as critical for high-affinity binding of CRF agonists and antagonists. nih.govoup.comresearchgate.net The first extracellular domain (E1c, or the N-terminal region) of the CRF-R1 specifically contains significant binding determinants for urocortin and astressin. nih.govoup.comresearchgate.net
Studies utilizing chimeric receptors demonstrate the pronounced impact of the E1 domain on (TYR0)-UROCORTIN (RAT) binding affinity. For instance, when the E1 domain of the GRF-R was replaced with that of the CRF-R1, the resulting chimera bound urocortin with inhibitory binding constants (Ki) of approximately 10 nM, in contrast to the 2-4 nM observed for the wild-type CRF-R1. nih.govoup.com A chimera incorporating both the first and fourth extracellular domains of CRF-R1 in place of the corresponding GRF-R domains bound urocortin with a Ki of approximately 2 nM. nih.govoup.com When all four extracellular domains of the CRF receptor replaced those of the GRF-R, urocortin bound with a Ki of approximately 1 nM. nih.govoup.com These findings underscore the primary role of the first extracellular domain, and the cooperative contribution of other extracellular domains, in dictating the high affinity of (TYR0)-UROCORTIN (RAT) for CRF-R1. nih.govoup.com Beyond the first extracellular domain, the second and third extracellular domains also contribute to urocortin binding, though their relative importance may vary when compared to other CRF peptides. oup.com
Influence of G Protein Coupling State on Receptor Binding
The binding of CRF agonists to the extracellular domains of CRF receptors initiates a cascade of conformational changes leading to receptor activation and subsequent G-protein stimulation. researchgate.net The G protein coupling state can influence the binding characteristics of (TYR0)-UROCORTIN (RAT). While the binding of [125I]-[Tyr0]rat urocortin to cloned CRF-R1 is relatively insensitive to guanyl nucleotides at 20°C and 37°C, its binding to the native receptor is displaced by guanyl nucleotides at 37°C, and to a lesser extent at 20°C. nih.gov This suggests a more dynamic interaction in a physiological context where G protein coupling is prevalent. The specific conformations adopted by the receptor's J-domain (comprising the transmembrane helices and intervening loops) are crucial for its coupling to distinct G-proteins, such as Gs and Gi. nih.govnih.gov Furthermore, targeted modifications within a "signaling domain" of urocortin have been shown to induce functional selectivity, allowing for the selective activation of Gs or Gi pathways through CRF-R1, implying distinct active receptor conformations for different G-protein couplings. nih.gov
Intracellular Signaling Mechanisms Elicited by Tyr0 Urocortin Rat
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Generation
A primary and well-established signaling mechanism initiated by (TYR0)-UROCORTIN (RAT) through its cognate receptors, CRF-R1 and CRF-R2, is the activation of adenylyl cyclase (AC) and subsequent generation of cyclic AMP (cAMP) acnp.orgoup.commcw.edubioscientifica.com. Both CRF-R1 and CRF-R2 predominantly couple to the Gαs class of heterotrimeric G proteins mcw.edu. Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels oup.commcw.eduuniprot.orguniprot.org. This rise in cAMP, in turn, activates protein kinase A (PKA) signaling, which then phosphorylates various downstream proteins mcw.edujst.go.jpnih.govnih.gov.
Studies in HEK293 cells overexpressing either CRF-R1 or CRF-R2 have demonstrated that UCN1 stimulation leads to a significant increase in cAMP production, indicating ligand-dependent signal transduction mediated by both receptors oup.com. Similarly, in rat pheochromocytoma PC12 cells, UCN1 significantly elevates cAMP levels, an effect inhibited by CRF-R2 antagonists and adenylyl cyclase inhibitors, confirming the involvement of CRF-R2 coupling to adenylyl cyclase in these cells nih.gov. In human pregnant myometrial cells, CRH receptor activation by UCN1 primarily mediates its effects through Gs protein activation and the adenylyl cyclase-cAMP second messenger system oup.com.
| Receptor | G Protein Coupling | Downstream Effect | Key Findings | References |
| CRF-R1 | Gαs | Adenylyl Cyclase, cAMP, PKA activation | UCN1 stimulation in HEK293 cells leads to significant cAMP increase. Differential activation for UCN1 vs. CRH in myometrial cells. | acnp.orgoup.comoup.commcw.edujst.go.jp |
| CRF-R2 | Gαs | Adenylyl Cyclase, cAMP, PKA activation | UCN1 stimulation in HEK293 cells and rat PC12 cells leads to significant cAMP increase. | acnp.orgoup.commcw.edubioscientifica.comuniprot.orgnih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Urocortin (UCN1) also plays a significant role in activating the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for various cellular processes including proliferation, differentiation, and survival researchgate.netnih.govmybiosource.com. Unlike CRH, UCN1 has been shown to uniquely activate MAPK pathways in certain contexts oup.com.
The extracellular signal-regulated kinases (ERK1/2), specifically p42/p44 MAPK, are commonly activated by UCN1 nih.govmybiosource.comresearchgate.net. In human pregnant myometrial cells, UCN1, but not CRH, activates the p42/p44 MAPK signaling pathway oup.comoup.com. This activation is time- and concentration-dependent, reaching maximal effect within 5-10 minutes of treatment and at concentrations of 100 nM oup.com. Studies in HEK293 cells expressing different CRH receptor subtypes indicate that UCN1 activates MAPK in cells expressing CRF-R2β, but not in cells expressing CRF-R1β, -R1c, or -R1d subtypes oup.com. The activation of ERK1/2 by UCN1 has been linked to cardioprotective effects in isolated rat hearts nih.gov. While in some neuronal cells, CRF receptor-mediated MAPK activation occurs via the cAMP/PKA pathway, other cell types, like mouse cardiomyocytes and Chinese hamster ovary cells, exhibit PKA-independent MAPK activation nih.gov. Pharmacological inhibition experiments have revealed that UCN1 induces ERK1/2 phosphorylation through multiple pathways, including protein kinase B/Akt, protein kinase C, and Raf-1, and its activation can be prevented by MEK inhibitors like U0126 semanticscholar.orgnih.gov.
| Pathway Component | Role/Effect | Context/Cell Type | References |
| p42/p44 ERK (ERK1/2) | Activation, phosphorylation | Human pregnant myometrial cells, HEK293 cells (CRF-R2β), rat heart, HeLa cells | oup.comnih.govresearchgate.netoup.comscispace.comnih.gov |
| Activation Mechanism | Time- and concentration-dependent (UCN1) | Myometrial cells | oup.com |
| Inhibitors | MEK inhibitors (e.g., U0126) | Human pregnant myometrial cells, HeLa cells | nih.gov |
Beyond ERK1/2, Urocortin (UCN1) may also influence other MAPK cascades, such as p38 MAPK and c-Jun N-terminal kinases (JNK). While the ERK1/2 cascade is often the preferentially activated MAPK pathway by CRF receptors researchgate.net, p38 MAPK phosphorylation has been observed in various cellular contexts researchgate.netnovusbio.com. For instance, some studies suggest that CRF-R1 can induce p38 phosphorylation in specific cell types, such as human mast cells and HaCaT keratinocytes, without affecting ERK or JNK researchgate.net. The involvement of JNK, alongside p38 MAPK, is typically associated with stress responses and inflammatory processes novusbio.comcore.ac.uk. Although direct evidence linking (TYR0)-UROCORTIN (RAT) to JNK activation is less prominent, the broader CRH receptor signaling can influence these pathways depending on the cellular context and specific G-protein coupling bioscientifica.comresearchgate.net. UCN1 has been reported to induce phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at serine position 727 (Ser727) through ERK1/2, and at tyrosine position 705 (Tyr705) through Src tyrosine kinase, highlighting crosstalk with other signaling pathways semanticscholar.orgresearchgate.net.
Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway Involvement
In addition to the adenylyl cyclase/cAMP pathway, Urocortin (UCN1) has been shown to activate the Phospholipase C (PLC) and its downstream Protein Kinase C (PKC) pathway nih.govnih.gov. This pathway is distinct from the Gs-mediated cAMP production and involves Gq proteins oup.comoup.comnih.gov. Upon activation of CRF receptors by UCN1, particularly CRF-R1α, there is evidence suggesting mediation via Gq proteins, which implicates the PLC-inositol trisphosphate (IP3)-PKC signaling pathway oup.comoup.com. For example, in human pregnant myometrial cells, UCN1 stimulates Gq proteins to activate the IP3-PKC signaling pathway researchgate.net. Pretreatment with PLC inhibitors, such as U73122, can significantly reduce UCN1-induced MAPK activation, supporting the involvement of this pathway oup.com. PKC activation also plays a role in regulating ERK1/2 signaling, with some studies showing that PKC inhibitors block UCN1-stimulated ERK1/2 phosphorylation in cells expressing CRF-R1, including human myometrial, CHO, and HEK293 cells, and rat hippocampal neurons researchgate.net.
| Pathway Component | Role/Effect | Context/Cell Type | References |
| Phospholipase C (PLC) | Activation | Human pregnant myometrial cells, HEK293 cells (CRF-R1α) | nih.govoup.comnih.govoup.com |
| Protein Kinase C (PKC) | Activation | Human pregnant myometrial cells, HEK293 cells (CRF-R1α), rat hippocampal neurons | nih.govoup.comnih.govresearchgate.netoup.com |
| G Protein Coupling | Gq proteins | CRF-R1α | oup.comoup.comnih.gov |
Modulation of Other Signaling Pathways
Beyond the canonical cAMP/PKA and MAPK pathways, (TYR0)-UROCORTIN (RAT) and related urocortins can modulate other crucial intracellular signaling cascades, particularly those involved in metabolism.
Urocortin 3 (UCN3), a related peptide in the CRH family, has been specifically shown to activate AMP-Activated Protein Kinase (AMPK) nih.govnih.gov. While directly linking (TYR0)-UROCORTIN (RAT) (which is UCN1) to AMPK activation requires further specific research, the broader class of urocortins engaging CRF-R2 suggests potential for UCN1 to also modulate this pathway given its affinity for CRF-R2 nih.govmedchemexpress.com. In rat skeletal muscle, UCN3 expression leads to increased phosphorylation of AMPK at threonine 172 (pT172–AMPK), indicating enhanced activation nih.gov. This activation is accompanied by increased phosphorylation of acetyl CoA carboxylase (ACC), an AMPK substrate, which contributes to enhanced glucose disposal and improved insulin (B600854) signaling in muscle nih.govnih.govresearchgate.net. AMPK activation is a key regulator of lipid and carbohydrate homeostasis, increasing fatty acid oxidation and diminishing glycerolipid synthesis researchgate.net.
| Pathway Component | Role/Effect | Context/Cell Type | References |
| AMP-Activated Protein Kinase (AMPK) | Activation, phosphorylation (pT172–AMPK) | Rat skeletal muscle (UCN3) | nih.govnih.gov |
| Downstream Effect | Phosphorylation of ACC, enhanced glucose disposal | Rat skeletal muscle (UCN3) | nih.govnih.govresearchgate.net |
AKT Signaling Pathway Modulation
Urocortin peptides, including specific variants, have demonstrated significant modulatory effects on the AKT signaling pathway in rat physiology. For instance, urocortin has been shown to ameliorate diabetic cardiomyopathy in rats by influencing the Akt/GSK-3β signaling pathway. nih.gov In a diabetic rat model, urocortin administration successfully restored the inhibited phosphorylation of both Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov The involvement of this pathway was further supported by experiments where an Akt inhibitor, triciribine, partially counteracted the beneficial effects of urocortin on myocardial dysfunction, inflammation, and cardiac fibrosis in diabetic rats. nih.gov
Furthermore, urocortin 3 (UCN3) has been observed to activate both the AMP-activated protein kinase (AMPK) and AKT pathways, which subsequently enhances glucose disposal in rat skeletal muscle. guidetopharmacology.orgnih.gov Short-term localized expression of UCN3 in the tibialis cranialis and extensor digitorum longus muscles of rats led to a statistically significant increase in the phosphorylation levels of key components of the insulin signaling cascade, including insulin receptor substrate-1 (IRS1), AKT, AKT substrate of 160 kDa (AS160), and GSK3β. nih.gov This enhanced glucose disposal resulting from UCN3 action is believed to be, at least in part, mediated by increased flux through the phosphoinositide 3-kinase (PI3K) pathway, likely facilitated by increased IGF1 binding to its receptor. nih.gov Additionally, urocortin's ability to activate protein kinase B/Akt is considered essential for its cardioprotective properties against hypoxia/reoxygenation-induced cell death. nih.gov Similarly, urocortin 1 (UCN1) has been shown to activate PI3K in cardiac models following its binding to CRF receptors. nih.gov
The following table summarizes key quantitative findings regarding UCN3's modulation of the AKT pathway in rat skeletal muscle:
| Pathway Component / Effect | Change Observed | P-value |
| Phospho-AKT (pS473) | Increased by 72% | 0.005 |
| Total AKT | Increased by 30% | 0.0003 |
| Phospho-AS160 (pT642) | Increased by 24% | 0.026 |
| Total AS160 | Increased by 12% | 0.047 |
| Phospho-GSK3β (pS9) | Increased by 40% | 0.0011 |
| Total GSK3β | Increased by 40% | 0.0002 |
| Glucose Clearance | Increased by 23% | 0.018 |
| GLUT1 Proteins | Increased by 34% | 0.026 |
| GLUT4 Proteins | Increased by 48% | 0.0009 |
Wnt/β-Catenin Pathway Interactions
The Wnt/β-Catenin signaling pathway plays a fundamental role in various cellular processes, including proliferation and differentiation, and its dysregulation is implicated in numerous pathologies. cenmed.com Research indicates that urocortin II (UII) actively promotes vascular calcification in rat adventitial fibroblasts (AFs) through the activation of the Wnt/β-catenin pathway. nih.gov Experimental evidence supporting this interaction includes the observation that inhibiting the Wnt/β-catenin pathway with DKK-1 in calcified AFs altered the expression levels of BAX (upregulated) and BCL-2 (downregulated) proteins. This finding underscores the pathway's involvement in the UII-mediated effects on vascular calcification. nih.gov The Wnt/β-catenin pathway is well-established as a crucial signaling cascade involved in both osteogenesis and the process of vascular calcification. nih.gov
Further studies in rat models, while not directly linking to (TYR0)-UROCORTIN (RAT) specifically, highlight the broader importance and modulation of the Wnt/β-catenin pathway in rats. For example, in a kindled rat model of epilepsy, caloric restriction was found to reduce the elevated protein levels of Wnt, β-catenin, and cyclin D, suggesting that caloric restriction may exert its antiepileptic effects by inhibiting the Wnt pathway in the hippocampus and cortex. citeab.com Another example demonstrating the pathway's involvement in rat physiology is the modulation of steroidogenesis in rat granulosa cells by secreted frizzled-related protein-4 (sFRP-4), an antagonist of the Wnt signaling pathway. guidetopharmacology.org These instances demonstrate the functional significance of the Wnt/β-catenin pathway in rat biological systems, which is notably activated by urocortin II in the context of vascular calcification. nih.gov
Physiological and Neuroendocrine Research in Animal Models Utilizing Tyr0 Urocortin Rat
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
(TYR0)-UROCORTIN (RAT), as a high-affinity agonist for CRF-R1 and CRF-R2, significantly impacts the Hypothalamic-Pituitary-Adrenal (HPA) axis in animal models medchemexpress.commedchemexpress.com. The HPA axis is a central stress response system, with CRF playing a pivotal role in its activation mdpi.commdpi.com. Secreted by hypophysiotropic neurons in the paraventricular nucleus (PVN) of the hypothalamus, CRF stimulates the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary, which in turn leads to the release of glucocorticoids (like corticosterone (B1669441) in rodents) from the adrenal glands mdpi.commdpi.com.
Research indicates that urocortin 1 (Ucn I) increases hypothalamic CRF and arginine vasopressin (AVP) concentrations in both rats and mice. In rats, urocortin 2 (Ucn II) and urocortin 3 (Ucn III) significantly influence hypothalamic CRF concentration without affecting AVP levels. These hypothalamic changes are generally reflected in plasma ACTH and corticosterone levels, highlighting the central regulatory role of urocortins on the HPA axis via modulation of hypothalamic ACTH secretagogues nih.gov. Chronic variable stress in rats has also been shown to elevate serum corticosterone levels, correlating with increased Ucn1 and Ucn2 mRNA expression, further supporting the influence of urocortin expression on HPA axis activity nih.gov.
Modulation of Stress Responses and Adaptive Behaviors in Rodent Models
Corticotropin-releasing factor (CRF) and urocortin are crucial neurotransmitters in regulating physiological and behavioral responses to stress nih.gov. Centrally administered urocortin induces anxiety-like responses in various animal models of anxiety disorders nih.gov. For instance, infusions of urocortin into the basolateral nucleus of the amygdala in rats produced anxiety-like behaviors in the social interaction test nih.gov. The CRF1 receptor appears to be a key mediator in these anxiety-like behaviors; an antagonist of the CRF1 receptor, NBI3b1996, produced a dose-dependent antagonism of urocortin-induced anxiety-like behavior and also prevented stress-induced decreases in social interaction in rats nih.gov.
Urocortin can also produce dose-dependent behavioral activation, including increases in locomotor activity, rearing, and grooming in non-stressed animals when tested in a familiar environment psu.edu. This motor activation, observed after central nervous system administration, is not blocked by hypophysectomy or dexamethasone (B1670325) pretreatment, suggesting independence from the pituitary adrenal axis psu.edu.
Influence on Metabolic Homeostasis and Energy Balance in Animal Studies
Urocortins, including (TYR0)-UROCORTIN (RAT), are recognized for their roles in metabolism and energy balance in animal studies frontiersin.orgnih.gov. The CRF system, encompassing CRF receptors, CRF, and urocortins, is implicated in the central control of appetite and energy metabolism frontiersin.orgresearchgate.net.
Skeletal muscle is a primary site for insulin-stimulated glucose disposal and a major contributor to peripheral insulin (B600854) resistance nih.gov. Urocortin 2 (Ucn 2) and its cognate type 2 CRF receptor (CRFR2) are highly expressed in skeletal muscle and play a role in glucose metabolism. Studies with Ucn 2-deficient mice have shown increased insulin sensitivity and protection against fat-induced insulin resistance nih.gov. Administration of synthetic Ucn 2 to these mutant mice restored blood glucose to wild-type levels, suggesting Ucn 2 acts as a negative regulator of glucose uptake in skeletal muscle by inhibiting insulin-induced Akt and ERK1/2 phosphorylation in cultured skeletal muscle cells nih.gov.
Similarly, global overexpression of urocortin 3 (UCN3) in mice has led to increased glucose disposal into muscle, making it a potential candidate for addressing insulin resistance syndromes nih.gov. Local UCN3 expression in rat skeletal muscle (e.g., tibialis cranialis and extensor digitorum longus) enhanced glucose disposal, increasing glucose clearance by 23% per unit mass after an intraperitoneal glucose load. This was associated with a 34% increase in GLUT1 and a 48% increase in GLUT4 proteins, along with significantly increased phosphorylation of key signaling molecules such as insulin receptor substrate-1, AKT, AKT substrate of 160 kDa, glycogen (B147801) synthase kinase-3β, AMP-activated protein kinase, and its substrate acetyl coA carboxylase nih.gov.
Table 1: Effects of Urocortins on Glucose Metabolism in Skeletal Muscle
| Peptide | Model Organism | Effect on Glucose Disposal | Associated Mechanisms | Reference |
| Urocortin 2 (Ucn 2) | Mice | Negative regulation; deficiency increases insulin sensitivity | Inhibits insulin-induced Akt and ERK1/2 phosphorylation | nih.gov |
| Urocortin 3 (UCN3) | Rats | Enhances glucose disposal (23% increase) | Increased GLUT1 (34%) and GLUT4 (48%) protein levels, increased phosphorylation of insulin receptor substrate-1, AKT, AKT substrate of 160 kDa, GSK-3β, AMPK, and ACC | nih.gov |
Urocortins, including (TYR0)-UROCORTIN (RAT), have demonstrated appetite-suppressing effects frontiersin.orgchemicalbook.comnih.gov. Central administration of urocortins can lead to a robust anorexigenic response frontiersin.org. Intracerebroventricular (i.c.v.) administration of (TYR0)-UROCORTIN (RAT) at 0.01 to 10 μg has been shown to decrease food intake in both food-deprived and non-deprived rats chemicalbook.com. This effect is also observed in mice following i.c.v. administration of 1 μg chemicalbook.com.
Peripheral injection of urocortin 1 (Ucn1) inhibits food intake in rodents, reducing meal frequency and size researchgate.net. Ucn1 has been reported to be more potent in reducing food intake compared to CRF, Ucn2, Ucn3, cholecystokinin (B1591339) (CCK), and leptin researchgate.net. A synergistic interaction between Ucn1 and CCK on satiety has also been demonstrated researchgate.net. Ucn2 and Ucn3, when injected peripherally, also reduce ad libitum food intake during the dark phase and the refeeding response after a fast, with Ucn2 generally being more potent than Ucn3 in rats and mice researchgate.net. The inhibitory effect on feeding mediated by urocortins is largely attributed to the activation of CRF signaling pathways in the brain, with the CRF2 receptor subtype playing a major role in the anorexic response to exogenous urocortin administration frontiersin.org.
Table 2: Effects of Urocortins on Food Intake in Rodents
| Peptide | Administration Route | Effect on Food Intake | Observed Mechanisms / Features | Reference |
| (TYR0)-UROCORTIN (RAT) | i.c.v. | Decreases food intake | Effective in both food-deprived and non-deprived rats; also observed in mice | chemicalbook.com |
| Urocortin 1 (Ucn1) | Peripheral, i.c.v. | Inhibits food intake | Reduces meal frequency and size; more potent than CRF, Ucn2, Ucn3, CCK, and leptin; synergistic with CCK; can induce conditioned taste aversion | researchgate.net |
| Urocortin 2 (Ucn 2) | Peripheral | Reduces food intake | More potent than Ucn3; reduces meal size (increased satiation) but not meal frequency; mediated by CRF2 receptor | researchgate.net |
| Urocortin 3 (Ucn 3) | Peripheral | Reduces food intake | Less potent than Ucn2; reduces food intake by prolonging the post-meal interval; selective for CRF2 receptor in mediating delayed anorexia when administered into the ventromedial or paraventricular nuclei of the hypothalamus or medial amygdala in rats | researchgate.netnih.gov |
Urocortins are involved in the regulation of energy expenditure in rodents. Intracerebroventricular (i.c.v.) injection of urocortins has been shown to increase whole-body oxygen consumption in rats, as assessed by indirect calorimetry frontiersin.orgunav.edu. This increase in oxygen consumption is associated with elevated body temperature, leading to increased energy expenditure frontiersin.orgunav.edu. Specifically, central administration of urocortin (1.0 μg) significantly increased whole body oxygen consumption and colonic temperature in male Wistar rats, an effect prevented by pretreatment with a ganglionic blocker, chlorisondamine, suggesting central activation of sympathetic outflow unav.edu. The CRF2 receptor appears to play a major role in these effects on energy expenditure frontiersin.org.
Cardiovascular System Research in Experimental Models
The cardiovascular effects of urocortins in experimental models, particularly rats, have been investigated. Systemic administration of urocortins can modulate heart rate, cardiac contractility, and peripheral resistance through the activation of CRF receptors researchgate.net. Both centrally and peripherally administered CRF and urocortins induce significant hemodynamic effects by activating CRF receptors in the brain and heart researchgate.net.
Studies comparing urocortin 1 (Ucn1) and urocortin 2 (Ucn2, also known as stresscopin-related peptide or SRP) in conscious Sprague-Dawley rats demonstrated that both peptides, when administered intravenously, caused hypotension, tachycardia, and mesenteric and hindquarters vasodilatation nih.gov. However, the magnitude and/or duration of these effects were generally greater with Ucn1 nih.gov. Pretreatment with atropine (B194438) and propranolol (B1214883) abolished the tachycardic effects of both Ucn1 and SRP, indicating that these effects are primarily due to autonomic nervous activation, mainly through baroreflex mechanisms nih.gov. Long-term treatment with urocortin 2 in hypertensive rats has been shown to result in sustained blood pressure reduction, diminish the development of hypertension-induced left ventricular hypertrophy, and improve left ventricular contractile function researchgate.netnih.gov.
Microinjections of urocortin 1 (Ucn1) into the hypothalamic arcuate nucleus (ARCN) of anesthetized male Wistar rats elicited dose-dependent decreases in mean arterial pressure (MAP) and heart rate (HR) nih.gov. For instance, a 1 mM concentration of Ucn1 caused decreases of approximately 14-15 mmHg in MAP and 19-17 beats/min in HR nih.gov.
Vasodilation and Cardioprotective Effects
(TYR0)-UROCORTIN (RAT) exhibits significant cardiovascular actions, including vasodilation and cardioprotective effects. Intravenously administered urocortin in rats induces a slow decrease in mean arterial blood pressure, accompanied by an increase in heart rate and cardiac output guidetopharmacology.org. Notably, urocortin demonstrates greater potency than CRF in enhancing cardiac performance guidetopharmacology.org. The peripheral hemodynamic responses to urocortin are primarily mediated by CRF2 receptors guidetopharmacology.org.
Research indicates that urocortin mRNA is present in cultured neonatal cardiac myocytes and adult rat hearts, suggesting a local role in cardiac function guidetopharmacology.orguni.luwikipedia.org. Urocortin protects the intact rat heart from damage induced by ischemia/reperfusion injury guidetopharmacology.orguni.luwikipedia.org. Its positive inotropic effect, which increases cardiac contractility, is likely a direct mechanism and not secondary to enhanced coronary vasodilation guidetopharmacology.org. This effect may be linked to an elevation in cardiac cyclic AMP production guidetopharmacology.org. Furthermore, urocortin stimulates the secretion of atrial and brain natriuretic peptides in cultured neonatal rat myocytes uni.lu.
The following table summarizes key cardiovascular effects of Urocortin (Rat):
| Effect | Mechanism/Observation |
| Vasodilation | Decreases mean arterial blood pressure; likely mediated via CRF2 receptors; involves endothelium-dependent and -independent relaxation of coronary arteries. guidetopharmacology.orgnih.gov |
| Cardioprotection | Protects against ischemia/reperfusion injury; reduces hypoxia-induced cell death; ameliorates diabetic cardiomyopathy. guidetopharmacology.orguni.luwikipedia.orgresearchgate.net |
| Inotropic Effect | Increases heart rate and cardiac output; enhances cardiac contractility (more potent than CRF); possibly through direct mechanisms and elevated cyclic AMP. guidetopharmacology.org |
| Signaling Pathways | Involves CRF2 receptor activation, Src, PKA, PKCε, ERK1/2, Akt/GSK-3β signaling, phospholipase-A2 inhibition, mitochondrial KATP channel activity, and suppression of apoptosis. guidetopharmacology.orgresearchgate.netnih.gov |
Central Nervous System Distribution and Functional Neuroanatomy
(TYR0)-UROCORTIN (RAT) is broadly distributed within the central nervous system, where it acts as a neuromodulator crucial for fundamental survival functions, including the regulation of anxiety, learning, memory, and body temperature umich.edu. Its actions are primarily mediated through Corticotropin-Releasing Factor Receptors (CRFRs), particularly the CRF2 receptor, for which it has a higher affinity than CRF umich.eduwikipedia.org.
Role in Specific Brain Regions (e.g., Edinger-Westphal Nucleus, Amygdala, Hypothalamus)
The localized distribution of (TYR0)-UROCORTIN (RAT) and its receptors within specific brain regions points to their distinct functional roles:
Edinger-Westphal Nucleus (EWN): Traditionally recognized for its parasympathetic role in oculomotor functions like pupil constriction and lens accommodation, the EWN consists of two distinct populations: the preganglionic (EWpg) and the centrally projecting (EWcp) cells. The EWcp neurons are known to contain neuropeptides, including urocortin. Urocortin expression in the EW nucleus is upregulated in response to stress and in conditions of CRH deficiency. This suggests that the EW nucleus, through its urocortin-containing projections to brainstem nuclei expressing CRH receptors, may contribute to the regulation of the autonomic nervous system during stress. Furthermore, EWcp-Ucn1 neurons have been identified as crucial for ethanol (B145695) intake, preference, and reward in rats.
Amygdala: As a key temporal lobe structure involved in emotional processing and anxiety responses, the amygdala, particularly its basolateral nucleus (BLA), plays a central role in anxiety. Microinjection of urocortin into the BLA in rats is significantly more potent than CRF in inducing anxiogenic-like behavior. Repeated administration of subthreshold urocortin doses into the BLA can "prime" animals, rendering them susceptible to behavioral and cardiovascular responses to panicogenic agents. Injections of urocortin 1 into the basolateral amygdala induce anxiety-like behavior and increase c-Fos expression in brainstem serotonergic neurons. The medial amygdaloid nucleus, where UCN3 is expressed, is involved in modulating behaviors and neuroendocrine functions related to reproduction and stress, and UCN3 mediates complex social dynamics via CRF-R2 in this region.
Hypothalamus: This brain region is fundamental in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the stress response. Urocortins contribute to the central regulation of cardiovascular function; microinjections of UCN1 into the hypothalamic arcuate nucleus in rats have been shown to decrease mean arterial pressure and heart rate. These cardiovascular effects are mediated by CRF receptors and may involve vagus nerve activation and reduced sympathetic nerve activity. UCN2 mRNA is found in stress-related hypothalamic regions, including the paraventricular, supraoptic, and arcuate nuclei. Urocortin 3, distributed with fibers primarily to hypothalamic and limbic structures, activates the HPA axis and enhances ACTH responses to restraint stress, suggesting an increase in sympathetic activity. Urocortin 3 also increases vasopressin mRNA expression in the parvocellular division of the hypothalamic paraventricular nucleus. Additionally, hypothalamic areas such as the paraventricular nucleus (PVN) and ventromedial hypothalamus (VMH) are responsive to urocortins, mediating anorexigenic responses primarily through CRF2 receptors.
Advanced Methodologies and Analytical Techniques in Tyr0 Urocortin Rat Research
In Vitro Cellular and Tissue Culture Model Systems
In vitro models are fundamental for dissecting the molecular and cellular effects of (Tyr0)-Urocortin (rat) in a controlled environment. These systems allow for precise manipulation and measurement of cellular responses, providing foundational knowledge for more complex in vivo studies.
Studies in Primary Cell Cultures (e.g., Pituitary Cells, Cardiomyocytes, Fibroblasts)
Primary cell cultures, derived directly from animal tissues, offer a more physiologically relevant model compared to immortalized cell lines. Research using these cultures has provided significant insights into the tissue-specific effects of (Tyr0)-Urocortin (rat).
In primary cultures of rat anterior pituitary cells, urocortin has been shown to be a potent secretagogue for Adrenocorticotropic Hormone (ACTH). Its potency is comparable to that of CRH, and this effect can be blocked by a CRH antagonist, indicating that urocortin acts through CRH receptors in the pituitary.
Studies on cultured rat cardiac myocytes have revealed the cardioprotective effects of urocortin. It has been shown to inhibit apoptosis induced by serum starvation. This anti-apoptotic effect is mediated through a CRF receptor-dependent pathway and involves the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.
Furthermore, in cultured rat cardiac fibroblasts, urocortin acts as a mitogen, stimulating cell proliferation. This effect is also mediated by CRF receptors and is associated with an increase in the expression of the proto-oncogenes c-fos and c-jun, suggesting a role for urocortin in cardiac remodeling.
In Vivo Experimental Paradigms Using Rodent Models
In vivo studies in rodent models are crucial for understanding the integrated physiological and behavioral effects of (Tyr0)-Urocortin (rat) within a whole organism. These experiments bridge the gap between cellular mechanisms and systemic responses.
Microinjection and Infusion Techniques for Targeted Delivery
To investigate the central effects of (Tyr0)-Urocortin (rat), researchers employ stereotaxic microinjection or infusion techniques to deliver the compound directly into specific brain regions. A common method is intracerebroventricular (i.c.v.) injection, which administers the substance into the cerebral ventricles, allowing it to diffuse throughout the central nervous system.
Using this approach, i.c.v. administration of urocortin in rats has been shown to produce dose-dependent anxiogenic-like effects, as evidenced by enhanced acoustic startle responses. This effect is blocked by CRF antagonists, confirming the involvement of CRF receptors. Similarly, i.c.v. urocortin has been found to be a potent anorectic agent, causing a dose-dependent decrease in food intake and body weight, an effect also mediated by CRF receptors. Microdialysis studies have further revealed that i.c.v. urocortin administration increases dopamine (B1211576) release in the nucleus accumbens, a key brain region involved in reward and motivation.
Genetic Manipulation Models for Receptor Function Elucidation
The development of genetically modified animal models, particularly knockout mice, has been instrumental in dissecting the specific roles of CRF receptor subtypes in mediating the effects of (Tyr0)-Urocortin (rat).
Mice lacking the CRF2 receptor (CRF2-KO) have been pivotal in these investigations. These mice exhibit a blunted anxiogenic-like response to urocortin, indicating that the CRF2 receptor is essential for this particular behavioral effect. Furthermore, CRF2-KO mice show a reduced anorectic response to urocortin, implicating the CRF2 receptor in the regulation of food intake. These models have also demonstrated the involvement of the CRF2 receptor in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, as CRF2-KO mice display a diminished ACTH and corticosterone (B1669441) response to stress.
Table 2: Summary of Findings from In Vivo Rodent Models
| Model | Technique | Key Finding |
|---|---|---|
| Rat | Intracerebroventricular Injection | Anxiogenic-like effects, decreased food intake, increased dopamine release. |
Molecular Biological Techniques
A variety of molecular biological techniques are essential for studying the gene expression, regulation, and downstream signaling pathways associated with (Tyr0)-Urocortin (rat) and its receptors.
The genes for urocortin and its receptors (CRF1 and CRF2) have been cloned and sequenced from several species, providing the fundamental genetic blueprints for these molecules. Techniques like Northern blot analysis have been used to determine the tissue distribution of urocortin gene expression, revealing its presence in the brain, pituitary, and heart.
Gene Expression Analysis (e.g., Real-time PCR, RNase Protection Assay)
Analyzing the expression of the urocortin gene is fundamental to understanding its regulation and function. Quantitative real-time polymerase chain reaction (qRT-PCR) and RNase protection assay (RPA) are two powerful techniques employed for this purpose.
Real-time PCR (qPCR): This technique allows for the sensitive and accurate quantification of specific mRNA transcripts. plos.org In studies involving rat models, qPCR has been used to validate findings from broader transcriptome analyses, such as microarrays. nih.govnih.gov For instance, research on spontaneously hypertensive rats (SHR) utilized qPCR to confirm the downregulation of Urocortin mRNA in the hypothalamo-neurohypophysial system when compared to normotensive Wistar Kyoto rats. nih.govnih.gov The precision of qPCR is critical for detecting subtle but significant changes in gene expression that may occur under various physiological or pathological conditions. researchgate.net The accuracy of this method depends heavily on the selection of stable reference genes for data normalization to prevent non-biological variations from affecting the results. plos.orgsemanticscholar.org
RNase Protection Assay (RPA): RPA is a highly specific method used to detect and quantify mRNA molecules. nih.gov It has been instrumental in mapping the tissue distribution of Urocortin mRNA in rats and studying its regulation. Early studies used RPA to demonstrate the presence of Ucn mRNA not only in various brain regions but also in peripheral tissues, including the gastrointestinal tract, thymus, and spleen. nih.govnih.gov This technique was also employed to show that immune challenges, such as the administration of lipopolysaccharide (LPS), can lead to a time-dependent increase in thymic Ucn mRNA levels. nih.gov Furthermore, RPA was crucial in identifying a naturally occurring antisense UCN RNA transcript in several rat tissues, suggesting a potential regulatory role for this antisense RNA in Urocortin transcription or translation. nih.gov
| Technique | Research Focus | Key Findings in Rat Models | Reference |
|---|---|---|---|
| Real-time PCR (qPCR) | Validation of Microarray Data | Confirmed downregulation of Urocortin mRNA in the hypothalamus of spontaneously hypertensive rats. | nih.govnih.gov |
| RNase Protection Assay (RPA) | Tissue Distribution | Detected Urocortin mRNA in the brain, GI tract, thymus, and spleen. | nih.govnih.gov |
| RNase Protection Assay (RPA) | Regulation of Expression | Showed increased thymic Urocortin mRNA levels following LPS-induced immune activation. | nih.gov |
| RNase Protection Assay (RPA) | Discovery of Regulatory Elements | Identified a naturally occurring antisense Urocortin RNA transcript in various tissues. | nih.gov |
Immunoblotting for Protein Expression and Phosphorylation
Immunoblotting, commonly known as Western blotting, is an indispensable tool for detecting specific proteins and analyzing their post-translational modifications, such as phosphorylation. This technique is widely used in urocortin research to confirm protein expression and to dissect the intracellular signaling pathways it activates.
In studies using rat-derived cells or tissues, immunoblotting has been pivotal in demonstrating how urocortin triggers cellular responses. For example, research has shown that urocortin treatment of cardiac cells can induce the rapid phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at both tyrosine (Y705) and serine (S727) residues. nih.gov This activation is part of a complex signaling cascade that can also involve the phosphorylation of Janus kinase 2 (JAK2). nih.gov Further kinase inhibition experiments combined with immunoblotting revealed that urocortin induces STAT3 phosphorylation through distinct pathways: the ERK1/2 pathway for the S727 site and the Src tyrosine kinase pathway for the Y705 site. nih.gov
Similarly, research into the metabolic effects of urocortins in rat skeletal muscle has used immunoblotting to assess the activation of key signaling pathways involved in glucose disposal and muscle mass regulation. nih.gov These studies have demonstrated that urocortin 3 can enhance the phosphorylation of critical intermediates in the PI3-kinase/AKT signaling pathway, including AKT itself at serine 473 (pS473–AKT). nih.gov The ability to quantify changes in the phosphorylation state of these proteins relative to their total expression provides direct evidence of urocortin's impact on intracellular signaling. jci.org
| Protein | Phosphorylation Site | Upstream Activator/Pathway | Reference |
|---|---|---|---|
| STAT3 | Y705 | Src Tyrosine Kinase | nih.gov |
| STAT3 | S727 | ERK1/2 | nih.gov |
| JAK2 | Tyrosine Residues | IL-6-dependent transactivation | nih.gov |
| AKT | S473 | PI3-Kinase Pathway | nih.gov |
| AS160 | T642 | PI3-Kinase/AKT Pathway | nih.gov |
Biophysical and Biochemical Characterization Techniques
Characterizing the physical and chemical properties of (Tyr0)-Urocortin is essential for ensuring its quality in research applications and for understanding its structure-function relationship.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purification and quality control of synthetic peptides like (Tyr0)-Urocortin (rat). This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For peptides, reversed-phase HPLC (RP-HPLC) is most commonly used. In this setup, the peptide is applied to a hydrophobic stationary phase and eluted with an increasing gradient of an organic solvent.
Commercial suppliers of Urocortin (rat) and its analogs routinely use HPLC to assess the purity of their products. The resulting chromatogram shows a major peak corresponding to the full-length, correctly folded peptide, with smaller peaks representing impurities such as truncated sequences or fragments from the synthesis process. Product specifications frequently state a purity level of ≥95% or ≥97%, as determined by HPLC analysis, ensuring that the peptide used in experiments is of high quality and free from significant contaminants that could confound results.
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| Purity | ≥97% | HPLC | |
| Purity | ≥95% | HPLC | phoenixpeptide.com |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils.
For urocortin and related peptides, the α-helical conformation is critical for its binding to corticotropin-releasing factor (CRF) receptors. qyaobio.com CD spectroscopy has been employed to study the structural consequences of amino acid substitutions in urocortin analogs. nih.gov Research has shown that specific amino acid motifs can decrease the α-helicity of the peptide. This decrease in helical structure, as measured by CD, correlates with a dramatic reduction in binding affinity for the CRF type 1 receptor, while affecting the affinity for the type 2 receptor to a lesser extent. nih.gov These findings highlight the utility of CD spectroscopy in establishing a direct link between the secondary structure of (Tyr0)-Urocortin and its biological activity at its target receptors.
Receptor Autoradiography for Tissue Distribution of Binding Sites
Receptor autoradiography is a highly sensitive imaging technique used to map and quantify the distribution of receptor binding sites in tissue sections. giffordbioscience.com The method involves incubating cryostat-cut tissue sections with a radiolabeled ligand that binds specifically to the receptor of interest. giffordbioscience.com The (Tyr0)-Urocortin (rat) analog is particularly suitable for this technique as it was designed for stable radioiodine labeling. peptide.com
In a typical experiment, rat tissues (e.g., brain, gastrointestinal tract, thyroid) are sectioned, mounted on slides, and incubated with radiolabeled (Tyr0)-Urocortin. bioivt.comresearchgate.net After washing away unbound ligand, the slides are exposed to film or a phosphor imaging plate, which captures the radioactive decay and creates a quantitative image of the receptor distribution. qps.com This technique has been instrumental in visualizing the high density of urocortin binding sites (CRF receptors) in specific regions of the rat brain, such as the lateral septum and ventromedial hypothalamus, as well as in peripheral tissues like the pituitary, gut, and heart. nih.govnih.govnih.gov By revealing the precise anatomical locations of its binding sites, receptor autoradiography provides crucial insights into the potential sites of action for (Tyr0)-Urocortin.
| Tissue/Region | Key Findings | Reference |
|---|---|---|
| Hypothalamus (PVN, SON) | High expression of Urocortin within magnocellular neurons. | nih.gov |
| Amygdala | Presence of Urocortin III neurons, a related peptide that binds to CRF2 receptors. | nih.gov |
| Gastrointestinal Tract | Urocortin is expressed in parietal cells of the stomach and in myenteric and submucosal plexuses. | nih.gov |
| Thymus and Spleen | Abundant Urocortin mRNA, suggesting a role in immune function. | nih.gov |
| Heart | Urocortin can induce signaling cascades (e.g., STAT3 phosphorylation) in cardiac cells. | nih.gov |
| Thyroid Gland | Expression of Urocortin and its receptors (CRHR1, CRHR2) has been confirmed. | researchgate.net |
Future Directions and Emerging Research Opportunities
Elucidating Novel Intracellular Signaling Pathways and Crosstalk
Understanding the intricate intracellular signaling cascades initiated by (TYR0)-UROCORTIN (RAT) and endogenous urocortin 1 remains a crucial area for future research. While urocortin 1 is known to stimulate cyclic AMP (cAMP) production via CRF2 receptors, leading to protein kinase A (PKA) activation in cell lines, the full spectrum of its downstream effectors is still being mapped guidetopharmacology.org.
In the heart, urocortin activates multiple protective pathways against hypoxia/ischemia-induced injury, including MEK1/2, p42/44 MAPK, PI3K/Akt, heat shock proteins (hsp70 and hsp90), and mitochondrial KATP channels guidetopharmacology.orgnih.gov. Studies in isolated rat hearts and cardiomyocytes indicate that urocortin's positive inotropic and lusitropic effects are independent of the cAMP/PKA pathway but are significantly influenced by protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) inhibitors, and by brefeldin A, suggesting the involvement of exchange protein activated by cAMP (Epac), PKC, and MAPK pathways nih.gov.
In rat hippocampal pyramidal neurons, both CRF and urocortin 1 induce rapid, CRF-R1- and Gβγ-dependent phosphorylation of CREB, a transcription factor vital for neuronal plasticity. Interestingly, urocortin 1's signaling to CREB diverges from CRF, utilizing a MEK/MAPK-dependent pathway, highlighting functionally selective Gβγ signaling. Further research is needed to fully delineate the specific roles and interactions of these pathways, as well as potential crosstalk with other signaling networks in various cell types. The ability of CRF receptors to heteromerize with each other and with other G protein-coupled receptors (GPCRs) also suggests a complex signaling landscape ripe for further investigation. For instance, urocortin has been shown to protect cardiac functions in diabetic rats by inhibiting myocardial fibrosis and inflammation, which is associated with the inhibition of TGF-β1 and CTGF expression and the activation of Akt/GSK-3β signaling pathways.
Investigating Tissue-Specific Receptor Activation and Functional Outcomes
Future investigations should focus on precisely mapping the tissue-specific activation of CRF-R1 and CRF-R2 by (TYR0)-UROCORTIN (RAT) and urocortin 1 and correlating these activations with distinct functional outcomes. CRF-R1 receptors are broadly distributed in central nervous system regions such as the neocortex, limbic system, and brainstem, while CRF-R2 receptors are more localized to discrete brain areas, including raphe nuclei, lateral septum, amygdalar nuclei, and paraventricular and ventromedial hypothalamic nuclei guidetopharmacology.org.
Urocortin 1 exhibits a significantly higher affinity for CRF-R2 compared to CRF itself, with over 100-fold greater selectivity guidetopharmacology.org. In peripheral tissues of adult male rats, urocortin 1 mRNA is abundantly expressed in the gastrointestinal tract, immune tissues (thymus, spleen), testis, kidney, heart, and liver citeab.com. Specific functional roles have been identified in various tissues:
Testes : Urocortin 1 is present in rat testes and inhibits Leydig cell activity, an effect potentially mediated via CRF-R1.
Gastrointestinal Tract : Peripheral administration of urocortins, acting through CRF-R2, influences colonic blood flow and reduces noxious colorectal distension-induced visceral pain in the colon. Urocortins (Ucn1, Ucn2, Ucn3) and CRF2 receptor isoforms are expressed in the rat stomach, and peripheral activation of CRF2 affects gastric function.
Cardiovascular System : Urocortin 1 induces significant cardiovascular protection, including vasodilation and cardioprotective actions against ischemia/reperfusion injury guidetopharmacology.orgnih.gov.
Metabolic Regulation : Central administration of urocortin in rats acutely increases whole body oxygen consumption and body temperature through sympathetic outflow activation uni-freiburg.de. Intravenous administration of urocortin 1 in rats also leads to a CRF2-mediated increase in circulating ghrelin and glucose levels.
Future studies can further dissect the precise cellular mechanisms within these tissues, identifying specific cell types expressing the receptors and the cascades that lead to the observed physiological responses.
Development of Advanced Research Probes and Pharmacological Tools
The utility of (TYR0)-UROCORTIN (RAT) as a radioiodine-labeled analog highlights the importance of developing diverse and advanced research probes and pharmacological tools for the CRF system. This includes the creation of new highly selective peptide and non-peptide CRF-R1 and CRF-R2 agonists and antagonists. Such tools are crucial for delineating the distinct roles of each receptor subtype in complex physiological and pathophysiological processes nih.gov.
The development of fluorescent probes would enable real-time visualization of receptor activation and ligand binding dynamics in living cells and tissues. Furthermore, genetically modified animal models, such as specific CRF receptor knock-in or knock-out models, continue to be invaluable for elucidating the precise functions of urocortins and their receptors in vivo nih.gov. Innovations in peptidomimetics and small-molecule drug discovery targeting CRF receptors could lead to novel therapeutic candidates for stress-related disorders, cardiovascular diseases, and metabolic imbalances.
Exploring Evolutionary Conservation and Divergence of CRF Systems in Animal Models
The CRF system, including urocortins, boasts a long and conserved evolutionary lineage, emphasizing its fundamental importance for homeostasis and survival across species guidetopharmacology.org. Urocortin peptides themselves emerged early in vertebrate evolution guidetopharmacology.org. Genomic analyses reveal that multiple urocortin genes are present in vertebrate lineages due to two ancient whole-genome duplication events. These duplications led to the divergence of CRH receptors into CRF-R1 and CRF-R2 forms, alongside four paralogous ligand lineages: CRF, urocortin 1 (Ucn1), urocortin 2 (Ucn2), and urocortin 3 (Ucn3).
The ancestral CRF system is believed to have initially evolved to integrate functions related to diuresis and nutrient acquisition, later becoming integral to the organismal stress response. While mammalian CRF homologs are highly conserved across species (e.g., human, rat, mouse, pig CRF homologs are identical, differing by only two amino acids from dog and fish CRF homologs), variations exist among urocortins and their receptors guidetopharmacology.orgnih.gov. For example, the CRF2a splice variant appears to be evolutionarily older, present in amphibian species, whereas CRF2b is less conserved and is found exclusively in mammals nih.gov.
Future research should focus on comparative genomics and functional studies across diverse animal models to further elucidate the evolutionary pressures that shaped the CRF system. This comparative approach can reveal conserved fundamental mechanisms, identify species-specific adaptations in signaling, and potentially uncover novel functions of urocortins and their receptors. Such insights are crucial for understanding the translational potential of findings from rodent models, such as those involving (TYR0)-UROCORTIN (RAT), to human physiology and disease.
常见问题
Q. What methodologies are critical for validating (TYR0)-UROCORTIN’s role in neurodevelopmental processes?
- Methodological Answer : Employ organotypic cerebellar slice cultures to assess dendritic outgrowth modulation (Swinny et al., 2004b). Combine time-lapse microscopy with CRISPR interference (CRISPRi) targeting Ucn or CRF2. Validate in vivo using conditional knockout mice with Cre drivers specific to developmental stages .
Methodological Frameworks
- For hypothesis-driven studies : Apply the PICOT framework (Population: rat models; Intervention: (TYR0)-UROCORTIN administration; Comparison: saline/CRF antagonists; Outcome: corticosterone levels; Time: acute vs. chronic exposure) to structure research questions .
- For exploratory studies : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions on receptor-ligand dynamics or cross-species conservation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
